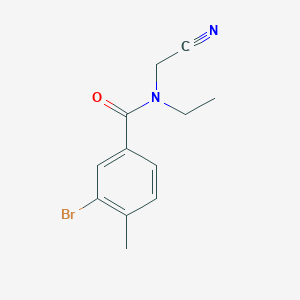

![molecular formula C9H10N2S B2490577 3-ethylbenzo[d]thiazol-2(3H)-imine CAS No. 53641-17-1](/img/structure/B2490577.png)

3-ethylbenzo[d]thiazol-2(3H)-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis of Novel Derivatives

A novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives has been developed using a one-pot C–C and C–N bond forming strategy . This synthesis protocol is simple, efficient, and eco-friendly, and it uses water as an environmentally friendly solvent .

Antidepressant Effects

Some derivatives of 3-ethylbenzo[d]thiazol-2(3H)-imine have shown potential antidepressant effects . In a forced swimming test, certain derivatives displayed a higher percentage decrease in immobility duration than that of fluoxetine .

Anticonvulsant Effects

Certain derivatives of 3-ethylbenzo[d]thiazol-2(3H)-imine have demonstrated anticonvulsant effects . In the maximal electroshock seizure test, some derivatives showed significant anticonvulsant effect, with ED50 values and protective indices similar to those of phenobarbital or valproate .

Mechanism of Antidepressant Activity

The mechanism for the antidepressant activity of certain derivatives of 3-ethylbenzo[d]thiazol-2(3H)-imine may be via increasing the concentrations of serotonin and norepinephrine .

Synthesis of Bioactive Compounds

3-ethylbenzo[d]thiazol-2(3H)-imine can be used in the synthesis of bioactive compounds . Thiazole and quinoline, which are key heterocyclic molecules prevalent in many bioactive compounds as well as in synthetic drugs, can be combined in a single molecule to develop more effective drugs .

Environmental Impact

The synthesis protocol of 3-ethylbenzo[d]thiazol-2(3H)-imine derivatives is eco-friendly . It uses water as an environmentally friendly solvent and does not require any metal catalyst .

properties

IUPAC Name |

3-ethyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-11-7-5-3-4-6-8(7)12-9(11)10/h3-6,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELNETBMNHYVQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethylbenzo[d]thiazol-2(3H)-imine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2490494.png)

![2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride](/img/structure/B2490495.png)

![2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![5-Chloro-4-methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2490501.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2490502.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2490506.png)

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)